molecular formula C16H13BrN4O2S B270290 N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

Numéro de catalogue B270290
Poids moléculaire: 405.3 g/mol
Clé InChI: ABQFNRQXAAKQHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPO-27 and is a member of the oxadiazole family of compounds.

Applications De Recherche Scientifique

BPO-27 has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity against a range of cancer cell lines, including lung cancer, breast cancer, and prostate cancer. BPO-27 has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, BPO-27 has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mécanisme D'action

The mechanism of action of BPO-27 is not well understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BPO-27 has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. The exact mechanism by which BPO-27 exerts its antifungal, antibacterial, and anti-inflammatory effects is still under investigation.
Biochemical and Physiological Effects:
BPO-27 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells, fungi, and bacteria. BPO-27 has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, BPO-27 has been shown to have low toxicity, indicating that it may be a safe and effective therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BPO-27 in lab experiments is its relative ease of synthesis. The compound can be obtained in good yields using a straightforward synthesis method. Additionally, BPO-27 has been found to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using BPO-27 in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.

Orientations Futures

There are several future directions for research on BPO-27. One area of research could focus on elucidating the mechanism of action of the compound. This could provide insight into how BPO-27 exerts its anticancer, antifungal, antibacterial, and anti-inflammatory effects. Another area of research could focus on optimizing the synthesis of BPO-27 to improve yield and purity. Additionally, future studies could investigate the efficacy of BPO-27 in animal models of cancer, fungal infections, bacterial infections, and inflammatory diseases. Finally, further research could be conducted to investigate the potential of BPO-27 as a lead compound for the development of new therapeutic agents.

Méthodes De Synthèse

The synthesis of BPO-27 involves the reaction of 4-bromoaniline with 2-pyridinecarboxylic acid hydrazide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloroethanethiol to yield BPO-27. The synthesis of BPO-27 is a relatively straightforward process, and the compound can be obtained in good yields.

Propriétés

Nom du produit

N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

Formule moléculaire

C16H13BrN4O2S

Poids moléculaire

405.3 g/mol

Nom IUPAC

N-(4-bromophenyl)-3-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C16H13BrN4O2S/c17-11-4-6-12(7-5-11)19-14(22)8-10-24-16-21-20-15(23-16)13-3-1-2-9-18-13/h1-7,9H,8,10H2,(H,19,22)

Clé InChI

ABQFNRQXAAKQHL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Br

SMILES canonique

C1=CC=NC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.